Guajadial C

Description

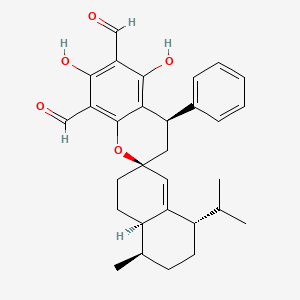

Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,4'R,4aR,7S)-5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDKMNYVVXIPCC-VRANUHBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C[C@]3(CC[C@H]12)C[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Guajadial C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of Guajadial C, a complex meroterpenoid derived from the leaves of the guava plant, Psidium guajava. This document is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a sesquiterpenoid-based meroterpenoid, a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways.[1][2] It was first isolated from the leaves of Psidium guajava, a plant with a long history in traditional medicine for treating a variety of ailments, including inflammation, diabetes, and pain.[1] The unique and complex molecular architecture of this compound and its congeners has attracted significant interest from the scientific community.

Chemical Structure and Properties

The molecular formula of this compound has been established as C30H34O5 through high-resolution electron impact mass spectrometry (HREIMS), indicating 14 degrees of unsaturation.[1] The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.[1][2]

The key structural features of this compound include:

-

A sesquiterpenoid core.

-

A substituted aromatic ring.

-

Two chelated phenolic hydroxyl groups.

-

Two aldehyde functionalities.

-

A dihydropyran ring.[1]

The relative configuration of the molecule was determined using Rotating frame Overhauser Effect SpectroscopY (ROESY) experiments.[1]

IUPAC Name: (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde[3] Molecular Formula: C30H34O5[1][3][4] Molecular Weight: 474.6 g/mol [3]

Spectroscopic Data

The structural assignment of this compound is supported by comprehensive spectroscopic data. The following tables summarize the key quantitative data obtained from NMR and other spectroscopic techniques.

Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Amorphous powder |

| Specific Rotation ([α]D) | +93.5 (c 0.20, CHCl3) |

| UV (MeOH) λmax (nm) | 278, 337 (sh) |

| IR νmax (cm⁻¹) | 3441 (hydroxyl), 1633 (conjugated carbonyl) |

| HREIMS m/z | 474.2401 [M]⁺ (Calcd. for C30H34O5, 474.2406) |

| Data sourced from Gao et al., 2013.[1] |

¹H and ¹³C NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR data for this compound, recorded in CDCl₃.

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 51.8 | 2.15, m |

| 2 | 24.3 | 1.70, m; 1.55, m |

| 3 | 41.5 | 1.80, m |

| 4 | 78.9 | - |

| 5 | 50.1 | - |

| 6 | 131.9 | - |

| 7 | 132.8 | 5.75, d (9.9) |

| 8 | 40.0 | 2.35, m |

| 9 | 150.3 | - |

| 10 | 38.0 | 2.15, m |

| 11 | 110.0 | 4.88, s; 4.70, s |

| 12 | 23.0 | 1.05, s |

| 13 | 29.5 | 1.02, s |

| 14 | 16.5 | 0.75, d (6.9) |

| 15 | 30.1 | 1.78, s |

| 1' | 40.1 | 4.60, s |

| 2' | 108.0 | - |

| 3' | 163.0 | - |

| 4' | 106.1 | - |

| 5' | 161.1 | - |

| 6' | 100.9 | - |

| 7' | 192.8 | 10.33, s |

| 8' | 140.1 | - |

| 9' | 128.5 | 7.30, m |

| 10' | 128.5 | 7.30, m |

| 11' | 126.5 | 7.22, m |

| 12' | 128.5 | 7.30, m |

| 13' | 128.5 | 7.30, m |

| 3'-OH | - | 13.90, s |

| 5'-OH | - | 13.84, s |

| Data sourced from Gao et al., 2013.[1] |

Experimental Protocols

The isolation and structural elucidation of this compound involve a multi-step process combining extraction, chromatography, and spectroscopy.

Extraction and Isolation

The general procedure for isolating this compound from Psidium guajava leaves is as follows:

-

Drying and Pulverization: Air-dried leaves of P. guajava are ground into a fine powder.

-

Extraction: The powdered leaves are extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate.

-

Chromatographic Separation: The chloroform-soluble fraction, typically containing the meroterpenoids, is subjected to repeated column chromatography. This may involve silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to separate the individual compounds.

-

Purification: this compound is obtained as a pure, amorphous powder after final purification steps, often involving reversed-phase HPLC.

Structure Elucidation Methodology

The chemical structure of the isolated this compound is determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HREIMS or HRESIMS) is used to determine the exact mass and establish the molecular formula.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[1]

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, indicating the presence of chromophores like conjugated systems and aromatic rings.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for structure elucidation.

-

¹H NMR: Identifies the types and number of protons and their neighboring environments.

-

¹³C NMR and DEPT: Determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.[1]

-

ROESY/NOESY: These experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of this compound from Psidium guajava leaves.

Caption: Generalized workflow for the isolation and characterization of this compound.

References

Physical and chemical properties of Guajadial C

An In-depth Technical Guide on the Core Physical and Chemical Properties of Guajadial C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava[1]. This document provides a comprehensive overview of its physical and chemical properties, drawing from existing scientific literature. It includes detailed spectroscopic data, information on its biological activities, and protocols for its extraction and analysis. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is an amorphous powder with a defined molecular structure and specific optical activity[2]. Its physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H34O5 | [2][3] |

| Molecular Weight | 474.597 g/mol (Average) | [3][] |

| 474.24062 Da (Monoisotopic) | [3][5] | |

| Appearance | Amorphous powder | [2] |

| Optical Rotation | [α]24D +93.5 (c 0.20, CHCl3) | [2] |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key spectral data are presented below.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HREIMS) established the molecular formula of this compound.

| Technique | Ion | m/z [M]+ | Reference |

| HREIMS | [M]+ | 474.2401 (calcd. 474.2406) | [2] |

UV and IR Spectroscopy

The UV spectrum indicates the presence of a chromophore, while the IR spectrum suggests the presence of specific functional groups.

| Spectroscopy | Wavelength/Wavenumber | Interpretation | Reference |

| UV (in MeOH) | λmax 278, 337 (sh) nm | Conjugated system | [2] |

| IR | 3441 cm-1 | Hydroxyl group | [2] |

| 1633 cm-1 | Conjugated carbonyl group | [2] |

NMR Spectroscopy

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy provided detailed information about the carbon and proton framework of this compound. The following table summarizes the ¹³C and ¹H NMR spectral data as reported in the literature.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1' | 44.9 | 4.31 (d, 10.5) |

| 2' | 104.2 | - |

| 3' | 162.7 | - |

| 4' | 107.5 | - |

| 5' | 160.4 | - |

| 6' | 105.8 | - |

| 7' | 192.8 | 10.28 (s) |

| 8' | 192.5 | 10.35 (s) |

| 9' | 137.9 | - |

| 10' | 128.3 | 7.29 (m) |

| 11' | 128.9 | 7.39 (t, 7.5) |

| 12' | 127.0 | 7.29 (m) |

| 1 | 49.3 | 1.88 (m) |

| 2 | 26.8 | 2.19 (m), 1.21 (m) |

| 3 | 36.4 | 2.50 (m), 1.63 (m) |

| 4 | 149.1 | - |

| 5 | 111.9 | 4.88 (s), 4.70 (s) |

| 6 | 40.2 | 2.15 (m) |

| 7 | 34.1 | 1.55 (m) |

| 8 | 26.9 | 1.60 (m), 1.45 (m) |

| 9 | 48.1 | 1.95 (m) |

| 10 | 38.1 | 1.85 (m) |

| 11 | 21.0 | 0.95 (d, 7.0) |

| 12 | 21.3 | 0.93 (d, 7.0) |

| 13 | 33.3 | - |

| 14 | 24.9 | 1.03 (s) |

| 15 | 16.9 | 1.01 (s) |

| OH-4' | - | 13.91 (s) |

| OH-6' | - | 14.01 (s) |

Biological Activity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. However, it was found to be inactive against the MCF-7 breast cancer cell line[6]. The reported IC50 values are detailed in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 4.42 | [7] |

| CCRF-CEM | Leukemia | 42.8 | [7] |

| DU145 | Prostate Carcinoma | 55.4 | [7] |

| Huh7 | Hepatoma | 2.93 | [7] |

| A549 | Lung Carcinoma | 33.6 | [7] |

Experimental Protocols

Extraction and Isolation of this compound

The following is a general procedure for the isolation of meroterpenoids from Psidium guajava leaves, which can be adapted for this compound.

References

- 1. Guajadials C-F, four unusual meroterpenoids from Psidium guajava - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. NP-MRD: Showing NP-Card for this compound (NP0084072) [np-mrd.org]

- 5. Guajadial | C30H34O5 | CID 101447677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The leaves of the common guava plant, Psidium guajava L., are a rich source of a diverse array of bioactive secondary metabolites. Among these, a class of compounds known as meroterpenoids, which are hybrid natural products with a partial terpenoid skeleton, have garnered significant scientific interest. This technical guide focuses on Guajadial C and its related meroterpenoids, providing a comprehensive overview of their chemical characteristics, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Spectroscopic Data

This compound belongs to a family of sesquiterpenoid-based meroterpenoids characterized by unprecedented skeletons. The structure and relative configuration of this compound and its analogs, Guajadials D-F, have been elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The 1H and 13C NMR data for this compound reveal the presence of two chelated phenolic hydroxyl groups, two aldehyde functionalities, three methyl groups, a monosubstituted benzene ring, and a hexasubstituted aromatic ring. The molecular formula of this compound has been established as C30H34O5 based on HRMS data.

Quantitative Biological Activity

This compound and its related meroterpenoids have demonstrated significant cytotoxic and anti-inflammatory activities. The following tables summarize the available quantitative data from various studies, providing a comparative overview of their potency against different cancer cell lines and their anti-inflammatory effects.

Table 1: Cytotoxic Activity of this compound and Related Meroterpenoids (IC50 values in µM)

| Compound | A549 (Lung) | HCT116 (Colon) | HL-60 (Leukemia) | MCF-7 (Breast) | SMMC-7721 (Liver) | SW480 (Colon) | CCRF-CEM (Leukemia) | DU145 (Prostate) | Huh7 (Liver) |

| This compound | 33.6[1] | 4.42[1] | - | >40.0 | 19.37 | 27.65 | 42.8[1] | 55.4[1] | 2.93[1] |

| Guajadial D | - | 0.61[1] | - | >40.0 | - | - | 16.0[1] | 30.3[1] | 44.09[1] |

| Guajadial E | 6.30 | - | 7.77 | 7.78 | 5.59 | - | - | - | - |

| Guajadial F | - | - | - | - | - | - | - | - | - |

| Psiguadial C | - | - | - | - | - | - | - | - | - |

| Psiguadial D | - | - | - | - | - | - | - | - | - |

| Guajavadial A | 3.38 | - | 2.28 | 3.21 | 3.54 | 2.87 | - | - | - |

| Guajavadial B | 2.97 | - | 2.54 | 2.87 | 2.98 | 2.65 | - | - | - |

| Guajavadial C | 2.89 | - | 2.31 | 2.65 | 2.76 | 2.54 | - | - | - |

Note: Dashes (-) indicate that data was not available in the cited sources.

Table 2: Anti-inflammatory Activity of Related Meroterpenoids

| Compound | Assay | IC50 (µM) |

| Psiguadial B | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | >50 |

| Halogenated Analogues of Psiguadial B | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | Ranging from 19.8 to >50 |

Experimental Protocols

This section provides an overview of the methodologies employed in the isolation, characterization, and biological evaluation of this compound and its analogs.

Isolation and Purification of this compound

A general workflow for the isolation of meroterpenoids from guava leaves is depicted below. The process typically involves extraction with organic solvents, followed by a series of chromatographic separations.

Detailed High-Performance Liquid Chromatography (HPLC) Method:

While specific parameters for this compound are not exhaustively detailed in all literature, a general approach for the separation of related compounds from Psidium guajava involves:

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient system of methanol and water, or acetonitrile and water, often with a small percentage of acid (e.g., formic acid) to improve peak shape.

-

Detection: UV detection at wavelengths relevant to the chromophores in the molecules (e.g., around 254 nm and 280 nm).

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of this compound and related compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Induction of Apoptosis

Several studies suggest that this compound and related meroterpenoids induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by a cascade of cysteine proteases known as caspases.

This compound is hypothesized to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and -9) and subsequently the executioner caspase (caspase-3). Activated caspase-3 then cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Modulation of Inflammatory and Survival Pathways

The anti-inflammatory and cytotoxic effects of these meroterpenoids are also linked to their ability to interfere with key signaling cascades that regulate inflammation and cell survival, such as the NF-κB, PI3K/Akt, and MAPK pathways.

References

Preliminary Biological Activity of Guajadial C: A Technical Overview

Introduction

Guajadial C is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid structure of terpenoid and polyketide origins. It is one of several related compounds, including Guajadials D, E, and F, that have been isolated from the leaves of the guava plant, Psidium guajava L.[1]. This plant is widely used in traditional medicine to treat a variety of ailments, including inflammation, diabetes, and pain.[1]. Scientific investigations into the bioactive constituents of guava leaves have identified this compound as a molecule of interest due to its potential therapeutic properties. This technical guide provides a comprehensive summary of the preliminary biological activities of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory effects. The information is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer and Anti-proliferative Activity

This compound has demonstrated notable anticancer and anti-proliferative properties in preclinical studies. Its activity has been evaluated against a range of human cancer cell lines, revealing a spectrum of efficacy.

Quantitative Data: Cytotoxicity and Growth Inhibition

The cytotoxic and anti-proliferative effects of this compound and related compounds have been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) and Total Growth Inhibition (TGI) values are key metrics for assessing the potency of a compound. While some studies have shown that this compound has no effect on the growth of certain cell lines like MCF-7, its analogue, Guajadial E, has shown strong inhibitory effects.[2]. A fraction enriched with guajadial has shown significant anti-proliferative activity against human breast cancer cell lines.[3][4].

| Compound/Fraction | Cancer Cell Line | Parameter | Value | Reference |

| Guajadial-enriched fraction | MCF-7 (Breast) | TGI | 5.59 µg/mL | [3][5] |

| Guajadial-enriched fraction | MCF-7 BUS (Breast) | TGI | 2.27 µg/mL | [3][5] |

| Guajadial | A549 (Lung) | IC₅₀ | 3.58 µM | [6] |

| Guajadial E | A549 (Lung) | IC₅₀ | 6.30 µg/mL | [2] |

| Guajadial E | MCF-7 (Breast) | IC₅₀ | 7.78 µg/mL | [2] |

| Guajadial E | HL-60 (Leukemia) | IC₅₀ | 7.77 µg/mL | [2] |

| Guajadial E | SMMC-7721 (Hepatoma) | IC₅₀ | 5.59 µg/mL | [2] |

| Guajavadials A-C | Various Cancer Cell Lines* | IC₅₀ | 2.28–3.38 µM | [2][7] |

*HL-60, A-549, SMMC-7721, MCF-7, and SW480.

Mechanisms of Anticancer Action

The anticancer effects of guajadial and related compounds are believed to be mediated through multiple mechanisms, including anti-estrogenic activity and the modulation of key cellular signaling pathways.

-

Anti-Estrogenic Activity : Guajadial has been reported to have a mechanism of action similar to tamoxifen, a well-known selective estrogen receptor modulator (SERM).[3][4][8]. This suggests that it may exert its anti-proliferative effects in hormone-dependent cancers, such as certain types of breast cancer, by interfering with estrogen receptor signaling.[3][4]. In-vivo studies have shown that a guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats.[3][4].

-

Inhibition of Signaling Pathways : Guajadial has been shown to suppress tumor growth by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. Guajadial has been found to reverse multidrug resistance in breast cancer cells by suppressing the PI3K/Akt pathway.[9].

-

Ras/MAPK Pathway : This pathway is involved in cell proliferation and differentiation. Guajadial has been shown to inhibit the proliferation of A549 non-small cell lung cancer cells by blocking the Ras/MAPK pathway, which is downstream of the VEGF receptor 2 (VEGFR2).[6].

-

Experimental Protocol: MTS Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[1].

Principle : The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Procedure :

-

Cell Seeding : Adherent cells are seeded into a 96-well cell culture plate at a predetermined density and allowed to adhere for 12-24 hours. Suspension cells are seeded immediately before the addition of the test compound.[1].

-

Compound Addition : this compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium, is added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation : The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTS Reagent Addition : The MTS reagent, combined with an electron coupling agent (e.g., phenazine ethosulfate), is added to each well.

-

Incubation with Reagent : The plate is incubated for 1-4 hours to allow for the conversion of MTS to formazan.

-

Absorbance Measurement : The absorbance of each well is measured at 490 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Initial Investigations into the Mechanism of Action of Guajadial C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial C, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic and anti-cancer properties. Initial investigations have begun to unravel its complex mechanism of action, suggesting a multi-faceted approach to inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth overview of the early-stage research into this compound's mechanism of action, consolidating available quantitative data, outlining key experimental protocols, and visualizing the implicated signaling pathways.

Quantitative Data Summary: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 4.42[1] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 42.8[1] |

| DU145 | Prostate Carcinoma | 55.4[1] |

| Huh7 | Hepatocellular Carcinoma | 2.93[1] |

| A549 | Lung Carcinoma | 33.6[1] |

Core Mechanisms of Action

Preliminary studies indicate that this compound exerts its anti-cancer effects through several key mechanisms:

-

Inhibition of Topoisomerase I: this compound has been identified as a catalytic inhibitor of Topoisomerase I (Top1).[2] Top1 is a crucial enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage and ultimately, cell death.

-

Induction of Apoptosis: Evidence suggests that this compound can induce programmed cell death, or apoptosis, in cancer cells.[2] This is a critical mechanism for eliminating malignant cells.

-

Modulation of Signaling Pathways: Initial research points towards the ability of Guajadial to interfere with key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt and Ras/MAPK pathways.[3]

-

Anti-estrogenic Activity: Guajadial has been reported to exhibit anti-estrogenic properties, with a mechanism of action potentially similar to that of tamoxifen, suggesting it may act as a selective estrogen receptor modulator (SERM).[2][4][5] This activity is particularly relevant for hormone-dependent cancers such as certain types of breast cancer.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the initial investigations of this compound. It is important to note that specific parameters from the original studies are not always publicly available.

Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)

To determine the IC50 values of this compound, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assays are commonly employed.

Principle:

-

MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

-

SRB Assay: Measures the total protein content, which is proportional to the cell number. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.

Generalized Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Assay Development:

-

For MTT: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. The resulting formazan crystals are then solubilized with a solvent (e.g., DMSO).

-

For SRB: Cells are fixed with trichloroacetic acid (TCA), washed, and then stained with SRB solution. The bound dye is then solubilized with a Tris-base solution.

-

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~515 nm for SRB).

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Topoisomerase I Catalytic Inhibition Assay

This assay assesses the ability of this compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled DNA.

Principle: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. An inhibitor will prevent this relaxation.

Generalized Protocol:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I enzyme, and the appropriate reaction buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures. A known Top1 inhibitor (e.g., camptothecin) is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Electrophoresis: The DNA topoisomers are separated by agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Generalized Protocol:

-

Cell Treatment: Cancer cells (e.g., HCT116) are treated with this compound at a concentration known to induce cytotoxicity for a specific time.

-

Cell Harvesting: Cells are harvested and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is quadrant-gated to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like Ras/MAPK and PI3K/Akt.

Principle: This technique allows for the detection of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Generalized Protocol:

-

Cell Lysis: Cancer cells (e.g., A549) treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.

Caption: Proposed mechanisms of action for this compound.

Caption: General experimental workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

The initial investigations into the mechanism of action of this compound reveal a promising anti-cancer agent with multiple modes of action. Its ability to inhibit Topoisomerase I, induce apoptosis, and modulate critical oncogenic signaling pathways highlights its potential for further development. However, the current understanding is still in its nascent stages. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the PI3K/Akt and Ras/MAPK pathways.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents.

A more comprehensive understanding of this compound's mechanism of action will be pivotal in guiding its development as a potential therapeutic agent for the treatment of cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phytochemical Analysis of Psidium guajava Leaves

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: Psidium guajava L., commonly known as guava, is a plant belonging to the Myrtaceae family, widely recognized in traditional medicine for its therapeutic properties.[1] The leaves, in particular, are a rich source of bioactive compounds, which contribute to their anti-inflammatory, antimicrobial, antioxidant, and antidiabetic activities.[1][2][3][4] This technical guide provides a comprehensive overview of the methodologies involved in the phytochemical analysis of P. guajava leaves, tailored for researchers, scientists, and professionals in the field of drug development. The guide details experimental protocols, presents quantitative data in a structured format, and illustrates key workflows.

Experimental Protocols

A thorough phytochemical analysis involves a multi-step process, from the preparation of plant material to the identification and quantification of bioactive compounds.

Plant Material Preparation

-

Collection: Fresh, healthy, and mature leaves of Psidium guajava are collected. It is advisable to note the geographical location and time of collection, as these factors can influence phytochemical content.[5]

-

Washing and Drying: The collected leaves are washed thoroughly with running tap water to remove dust and other extraneous matter.[6] Subsequently, they are shade-dried at room temperature for an extended period (e.g., 15-35 days) to prevent the degradation of thermolabile compounds.[1][6]

-

Pulverization: The dried leaves are ground into a coarse or fine powder using a mechanical grinder.[1][7] This powder is then stored in airtight containers, protected from light and moisture, until extraction.[7]

Extraction of Phytochemicals

The choice of extraction method and solvent is critical as it determines the yield and profile of the extracted phytochemicals. Polar solvents like ethanol, methanol, and water are generally more effective in extracting the rich diversity of compounds from guava leaves.[1][2]

Workflow for Extraction and Analysis

Caption: General workflow for the phytochemical analysis of P. guajava leaves.

Protocol 1: Maceration Maceration is a simple technique involving soaking the plant material in a solvent.

-

Weigh a specific amount of powdered leaves (e.g., 200 g).[8]

-

Soak the powder in a chosen solvent (e.g., 2 L of methanol, ethanol, or water) in a sealed container.[8]

-

The mixture is kept for a period ranging from 24 hours to several days, often with periodic agitation.[8][9]

-

After the maceration period, the mixture is filtered using Whatman No. 1 filter paper.[8]

-

The resulting filtrate is then concentrated using a rotary evaporator under reduced pressure at a controlled temperature (40-50°C) to yield the crude extract.[7][8]

Protocol 2: Soxhlet Extraction This continuous extraction method is highly efficient.

-

Place a known quantity of powdered leaves (e.g., 100 g) into a thimble.[7]

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., 600 ml of ethanol or methanol) is placed in a distillation flask.[7]

-

The flask is heated, causing the solvent to vaporize and move into a condenser. The condensed solvent drips into the thimble containing the plant material.

-

Once the level of the liquid reaches the siphon arm, the extract is siphoned back into the flask, and the cycle repeats. This process typically runs for several hours (e.g., 6 hours).[10]

-

After extraction, the solvent is evaporated to yield the crude extract.[7]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

-

Mix the powdered leaves with the chosen solvent (e.g., water).

-

Place the mixture in an ultrasonic bath.

-

Apply sonication for a specified duration (e.g., 40 minutes to 1 hour) and frequency (e.g., 40 kHz) at a controlled temperature.[10][11]

-

After sonication, the mixture is centrifuged and filtered to separate the extract from the solid plant material.[11]

Qualitative Phytochemical Screening

Preliminary screening involves simple chemical tests to detect the presence of various classes of phytochemicals.[12][13] The crude extract is typically dissolved in an appropriate solvent for these tests.

-

Test for Alkaloids (Wagner's Test): To 2 mL of the extract, add a few drops of Wagner's reagent (Iodine in Potassium Iodide). The formation of a reddish-brown precipitate indicates the presence of alkaloids.[8]

-

Test for Flavonoids (Ferric Chloride Test): To the extract, add a few drops of a neutral 5% ferric chloride solution. A dark green or black color indicates the presence of flavonoids.[12]

-

Test for Tannins and Phenols (Lead Acetate Test): To 2-3 mL of the extract, add a lead acetate solution. The formation of a white precipitate indicates the presence of tannins and phenolic compounds.[14]

-

Test for Saponins (Froth Test): Vigorously shake 2 mL of the extract with 5 mL of distilled water in a test tube. The formation of a stable froth (persisting for at least 10 minutes) suggests the presence of saponins.

-

Test for Terpenoids & Steroids (Salkowski Test): Mix 2 mL of the extract with 2 mL of chloroform. Add 3 mL of concentrated sulfuric acid carefully along the sides of the test tube. A reddish-brown coloration at the interface is indicative of terpenoids, while a violet to blue color change in the upper layer may indicate steroids.[15]

Quantitative Phytochemical Analysis

Protocol 1: Determination of Total Phenolic Content (TPC) This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds.

-

Prepare a stock solution of the plant extract (e.g., 1 mg/mL).

-

Mix 0.5 mL of the extract solution with 2.5 mL of 10% Folin-Ciocalteu reagent.

-

After 5 minutes, add 2.0 mL of 7.5% sodium carbonate (Na₂CO₃) solution.

-

Incubate the mixture in the dark at room temperature for 30-60 minutes.

-

Measure the absorbance of the resulting blue color at a wavelength of 765 nm using a UV-Vis spectrophotometer.

-

A standard curve is prepared using known concentrations of gallic acid. The TPC is expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).[5]

Protocol 2: Determination of Total Flavonoid Content (TFC) The aluminum chloride colorimetric method is commonly used.

-

Prepare a stock solution of the extract (e.g., 1 mg/mL).

-

Mix 0.5 mL of the extract with 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

-

Incubate the mixture at room temperature for 30 minutes.

-

Measure the absorbance at 415 nm.

-

A standard curve is generated using various concentrations of quercetin. The TFC is expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).[6]

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of individual compounds within the extract.

Protocol 1: High-Performance Liquid Chromatography (HPLC) HPLC is used to analyze non-volatile and thermally unstable compounds like flavonoids and phenolic acids.[16]

-

Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent (e.g., methanol), sonicate for 30 minutes, and filter through a 0.2 or 0.45 µm syringe filter before injection.[17]

-

Instrumentation: An HPLC system equipped with a pump, injector, C18 column (e.g., 4.6 mm x 250 mm), and a Diode Array Detector (DAD) or UV detector is used.[5][16]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as water with an acidifier like 0.05% trifluoroacetic acid or 0.5% ortho-phosphoric acid (Solvent A) and acetonitrile or methanol (Solvent B).[5][16]

-

Elution Program: A typical linear gradient might be: 0-5 min (80% A), 5-8 min (60% A), 8-12 min (60% A), 12-15 min (82% A).[5]

-

Flow Rate and Detection: A flow rate of approximately 0.9-1.0 mL/min is maintained.[5][16] Detection is performed at specific wavelengths (e.g., 256 nm, 273 nm, 372 nm) corresponding to the absorbance maxima of the target compounds.[16][18]

-

Identification and Quantification: Compounds are identified by comparing their retention times and UV spectra with those of authentic standards (e.g., gallic acid, quercetin, rutin, catechin).[18][19] Quantification is achieved by creating calibration curves from the standards.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the method of choice for analyzing volatile components, such as essential oils and terpenoids.[20][21]

-

Sample Preparation (Steam Distillation): Volatile components are typically extracted from the leaves using steam distillation.[20][21]

-

GC System: The analysis is performed on a GC system coupled to a Mass Spectrometer. A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas and Injection: Helium is used as the carrier gas at a constant flow rate. A small volume (e.g., 1 µL) of the sample is injected in splitless mode.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 280°C) to elute all components.

-

Mass Spectrometry: The MS is operated in electron impact (EI) mode. Mass spectra are recorded over a specific range (e.g., 40-550 m/z).

-

Compound Identification: The components are identified by comparing their mass spectra with the data available in spectral libraries like NIST (National Institute of Standards and Technology).[6]

Data Presentation: Phytochemical Composition

The phytochemical profile of P. guajava leaves varies depending on the solvent and extraction method used.

Table 1: Qualitative Phytochemical Profile of Psidium guajava Leaf Extracts This table summarizes the presence of major phytochemical classes in extracts obtained using different solvents.

| Phytochemical Class | Methanol Extract | Ethanol Extract | Aqueous Extract | n-Hexane Extract | Chloroform Extract |

| Alkaloids | +[22] | +++[1][2] | +[12] | +[22] | -[8] |

| Flavonoids | +[8] | ++[1][2] | +[12] | +[22] | -[8] |

| Tannins & Phenols | +[8] | +++[1][2] | +++[1][2] | +[22] | +[8] |

| Saponins | +[8] | +[12] | +[12] | - | - |

| Terpenoids | +[8] | +[12] | +[12] | +[8] | +[8] |

| Steroids | +[8] | +[12] | - | +[8] | - |

| Carbohydrates | + | ++[1][2] | ++[1][2] | - | - |

(Note: '+' indicates presence, with '++' and '+++' suggesting higher concentrations. '-' indicates absence. Data compiled from multiple sources.[1][2][8][12][22])

Table 2: Quantitative Analysis of Phytochemicals in Psidium guajava Leaf Extracts

| Phytochemical | Extraction Method & Solvent | Reported Value | Reference |

| Total Phenolics | Maceration (Aqueous) | 17.02 ± 6.87 mg/g | [17] |

| Maceration (Aqueous) | 294.31 ± 0.14 mg GAE/g | [5] | |

| Hydroethanolic | 168 µg GE/g | [23] | |

| Ethanolic | 9.33 mg/gm | [6] | |

| Total Flavonoids | Hydroethanolic | 127 µg QE/g | [23] |

| Ethanolic | 6.42 mg/gm | [6] | |

| Total Tannins | Maceration (Aqueous) | 14.09 ± 1.20 mg TAE/g | [17] |

| Ethanolic | 4.30 mg/gm | [6] |

(Note: GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent; TAE = Tannic Acid Equivalent. Values can vary significantly based on methodology, plant origin, and season.)

Table 3: Major Bioactive Compounds Identified by Chromatographic Methods

| Analytical Method | Identified Compounds | Reference |

| HPLC | Gallic acid, Catechin, Rutin, Quercetin, Myricetin, Kaempferol, Chlorogenic acid, Epicatechin | [18][19] |

| GC-MS | β-Caryophyllene, α-Cubebene, Nerolidol, α-Bisabolol, Squalene, Aromadendrene | [6][20][21][24] |

Bioactivity and Potential Signaling Pathways

The rich phytochemical content of P. guajava leaves is responsible for their diverse pharmacological activities. For instance, compounds like quercetin and other flavonoids are known to inhibit cancer cell proliferation and induce apoptosis.[25] Studies suggest these effects may be mediated through the regulation of key cellular signaling pathways.

Potential Anticancer Signaling Modulation

References

- 1. researchgate.net [researchgate.net]

- 2. ijbr.com.pk [ijbr.com.pk]

- 3. Quantification of Phenolic Compounds and In Vitro Radical Scavenging Abilities with Leaf Extracts from Two Varieties of Psidium guajava L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Harvest time and soil-plant relationship effects on phytochemical constituency and biological activities of psidium guajava L. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. ptbreports.org [ptbreports.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. ijera.com [ijera.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of the Extraction Method on the Polyphenolic Profile and the Antioxidant Activity of Psidium guajava L. Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phytojournal.com [phytojournal.com]

- 13. ijpbs.com [ijpbs.com]

- 14. ijfmr.com [ijfmr.com]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. explorationpub.com [explorationpub.com]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. ICI Journals Master List [journals.indexcopernicus.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

Guajadial C: A Technical Overview for Researchers

Abstract

Chemical and Physical Properties

Guajadial C is one of several related meroterpenoid compounds isolated from Psidium guajava, including Guajadials B and F, which share the same molecular formula, indicating they are isomers.[1]

| Property | Value | Source |

| Molecular Formula | C30H34O5 | [1] |

| CAS Registry Number | Not Available | |

| Source | Psidium guajava (leaves and fruits) | [2][3] |

Biological Activity

This compound has demonstrated notable biological activity, particularly in the context of cancer research. It exhibits cytotoxicity against various human cancer cell lines.

Anticancer Activity

Research has identified this compound as a DNA topoisomerase I (Top1) catalytic inhibitor.[2] This mechanism is crucial as Top1 is a key enzyme in regulating DNA topology during cellular processes. By inhibiting Top1, this compound can delay Top1 poison-mediated DNA damage, ultimately leading to apoptosis in cancer cells.[2]

A study investigating a range of meroterpenoids from guava fruits reported that all isolated compounds, including this compound, exhibited cytotoxicity against five human cancer cell lines.[2] However, another study noted that while other related compounds were effective, this compound and D did not show an inhibitory effect on the growth of MCF-7 breast cancer cells, suggesting a degree of selectivity in its cytotoxic action.[4]

The table below summarizes the cytotoxic activities of this compound and its related compounds against various cancer cell lines.

| Compound | HCT116 (IC50, µM) | CCRF-CEM (IC50, µM) | DU145 (IC50, µM) | Huh7 (IC50, µM) | A549 (IC50, µM) |

| This compound | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified |

| Psiguajavadial A | 5.83 ± 0.45 | 3.98 ± 0.21 | 12.3 ± 1.3 | 2.53 ± 0.11 | 2.11 ± 0.12 |

| Psiguajavadial B | 3.12 ± 0.13 | 4.53 ± 0.33 | 10.1 ± 0.98 | 2.01 ± 0.09 | 1.98 ± 0.08 |

| Guajadial B | 0.21 ± 0.02 | 0.87 ± 0.05 | 2.11 ± 0.13 | 0.54 ± 0.03 | 0.15 ± 0.01 |

| Guajadial F | 3.43 ± 0.15 | 2.87 ± 0.11 | 9.87 ± 0.87 | 1.98 ± 0.09 | 1.56 ± 0.09 |

| Source: Adapted from J. Agric. Food Chem. 2017, 65, 24, 4993–4999[2] |

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound and related meroterpenoids.

Isolation and Purification

-

Extraction: The air-dried and powdered fruits of Psidium guajava are extracted with petroleum ether.

-

Fractionation: The resulting extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and acetone.

-

Purification: Fractions containing meroterpenoids are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds, including this compound.[2]

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

-

UV and IR Spectroscopy: To identify functional groups and chromophores.[2][3]

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2][4]

DNA Topoisomerase I (Top1) Inhibition Assay

-

Reaction Mixture: The assay is performed in a reaction buffer containing supercoiled plasmid DNA, purified human Top1 enzyme, and the test compound (this compound).

-

Incubation: The reaction mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

-

Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

-

Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of Top1 activity is observed as a reduction in the amount of relaxed DNA compared to the control.[2]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the mechanism of action for related compounds and extracts from Psidium guajava provide valuable insights. The primary established mechanism for this compound is the inhibition of DNA Topoisomerase I.

Caption: Proposed mechanism of this compound via Topoisomerase I inhibition.

Based on studies of other Psidium guajava meroterpenoids, it is plausible that this compound may also influence key cancer-related signaling pathways such as the PI3K/Akt and Ras/MAPK pathways. An aqueous extract of P. guajava has been shown to inactivate phosphor-Akt and activate phosphor-p38 and phospho-Erk1/phospho-Erk2, leading to apoptosis in prostate cancer cells.[5]

Caption: Potential influence of this compound on key anticancer signaling pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer properties, primarily through the inhibition of DNA topoisomerase I. While its molecular formula is known, the absence of a specific CAS number highlights the need for further characterization and registration. Future research should focus on elucidating the specific signaling pathways modulated by this compound, conducting in vivo efficacy studies, and exploring its therapeutic potential, both as a standalone agent and in combination with other chemotherapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this and other related meroterpenoids from Psidium guajava.

References

- 1. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guajadials C-F, four unusual meroterpenoids from Psidium guajava - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action mechanism and signal pathways of Psidium guajava L. aqueous extract in killing prostate cancer LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Guajadial C: A Comprehensive Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guajadial C, a notable member of the meroterpenoid class of natural products, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. This technical guide provides an in-depth exploration of the natural origins of this compound, detailed protocols for its extraction and isolation from its botanical source, a summary of its reported biological efficacy, and a plausible biosynthetic pathway. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Natural Source and Origin

This compound is a secondary metabolite isolated from the leaves of Psidium guajava L., commonly known as the guava tree.[1][2] This evergreen shrub, belonging to the Myrtaceae family, is widely cultivated in tropical and subtropical regions for its edible fruits.[1] The leaves of P. guajava have a rich history of use in traditional medicine for treating various ailments, which has prompted extensive phytochemical investigations.[1] These studies have revealed a diverse array of bioactive compounds, including a unique class of meroterpenoids, to which this compound belongs.[1][3] Meroterpenoids are hybrid natural products formed by the combination of a terpenoid precursor with a polyketide-derived aromatic moiety.[3]

Physicochemical and Spectroscopic Data

This compound was isolated as an amorphous powder. Its molecular formula was established as C30H34O5 based on high-resolution electrospray ionization mass spectrometry (HRESIMS). The structure was elucidated through extensive spectroscopic analysis, including UV, IR, and 1D and 2D NMR spectroscopy.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C30H34O5 |

| Molecular Weight | 474.2406 g/mol |

| Optical Rotation | [α]D24 +93.5 (c 0.20, CHCl3) |

| UV (MeOH) λmax (nm) | 278, 337 (sh) |

| IR (KBr) νmax (cm-1) | 3441, 1633 |

Source: Gao, Y., et al. (2013).

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a composite methodology derived from the procedures described for the isolation of meroterpenoids from Psidium guajava leaves.

3.1.1. Plant Material and Extraction

-

Air-dried and powdered leaves of Psidium guajava (typically several kilograms) are subjected to extraction with a solvent such as 95% ethanol at room temperature.

-

The extraction is repeated multiple times (e.g., 3 times) to ensure exhaustive recovery of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Fractionation of the Crude Extract

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The petroleum ether fraction is typically rich in meroterpenoids. This fraction is concentrated to yield a residue.

3.1.3. Chromatographic Purification

-

The petroleum ether residue is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is petroleum ether-acetone (from 100:0 to 0:100).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification to yield this compound is often accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Isolation

Caption: Experimental workflow for the extraction and isolation of this compound.

Biological Activity

This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The results, expressed as IC50 values, are summarized in the table below.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colon Carcinoma | 4.42 |

| CCRF-CEM | Leukemia | 42.8 |

| DU145 | Prostate Carcinoma | 55.4 |

| Huh7 | Hepatocellular Carcinoma | 2.93 |

| A549 | Lung Carcinoma | 33.6 |

Source: Qin, X., et al. (2017).

The data indicates that this compound exhibits potent cytotoxic activity against human colon carcinoma (HCT116) and hepatocellular carcinoma (Huh7) cell lines, with moderate activity against lung carcinoma (A549) and weaker activity against leukemia (CCRF-CEM) and prostate carcinoma (DU145) cell lines.

Plausible Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the combination of a sesquiterpenoid precursor and a phloroglucinol derivative. A key intermediate, 3,5-dimethyl-2,4,6-trihydroxybenzophenone, has been isolated from P. guajava, lending support to the proposed pathway. The biogenetic route likely involves an oxidative cyclization process.

Caption: Plausible biosynthetic pathway of this compound.

Conclusion

This compound, a meroterpenoid originating from the leaves of Psidium guajava, demonstrates significant cytotoxic activity against several human cancer cell lines, particularly those of colon and liver origin. The detailed experimental protocols and biosynthetic insights provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Further investigation into the mechanism of action and potential for therapeutic development of this compound is warranted.

References

Methodological & Application

Application Note: Determination of Guajadial C in Psidium guajava Leaf Extracts by High-Performance Liquid Chromatography

Abstract

This application note describes a sensitive and specific High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Guajadial C, a bioactive meroterpenoid found in the leaves of Psidium guajava (guava). The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at 278 nm. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals and the quality control of herbal medicines.

Introduction

This compound is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava.[1][2][3] This compound, along with other related meroterpenoids from guava, has garnered interest for its potential biological activities. As research into the therapeutic potential of this compound progresses, a reliable and validated analytical method for its quantification in plant extracts and pharmaceutical preparations is essential. This document provides a detailed protocol for the determination of this compound using HPLC.

Chemical Properties of this compound

Experimental Protocol

Materials and Reagents

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

This compound reference standard

-

Dried and powdered Psidium guajava leaves

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

| Parameter | Condition |

| HPLC System | Quaternary pump, autosampler, column oven, DAD/UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30-31 min: 90-50% B; 31-35 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 278 nm |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions are prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

-

Weigh 1.0 g of dried, powdered Psidium guajava leaves into a flask.

-

Add 20 mL of methanol and perform ultrasonication for 30 minutes.

-

Allow the mixture to stand for 24 hours at room temperature for complete extraction.

-

Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation (Illustrative Data)

The following table summarizes the expected performance characteristics of this HPLC method. These are illustrative values and actual results may vary.

| Parameter | Result |

| Retention Time (RT) | Approximately 18.5 min |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Experimental Workflow and Signaling Pathways

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound in Psidium guajava leaf extracts. This method is suitable for quality control applications in the herbal and pharmaceutical industries, as well as for academic research focused on the phytochemical analysis of medicinal plants.

References

Application Notes and Protocols: Biomimetic Synthesis of Guajadial C and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial C, a member of the caryophyllene-derived meroterpenoid family, has garnered significant interest within the scientific community due to its unique structural framework and potential therapeutic applications. Isolated from the leaves of the guava plant (Psidium guajava), this compound and its analogs have demonstrated notable biological activities, including potent anticancer properties.[1][2] This document provides detailed application notes and protocols for the biomimetic synthesis of this compound and its analogs, alongside a compilation of their reported biological data to facilitate further research and drug development endeavors.

The biomimetic synthesis of these complex natural products is centered around a key hetero-Diels-Alder reaction. This elegant and efficient strategy mimics the proposed biosynthetic pathway, offering a streamlined approach to accessing these valuable compounds.[3][4] The core reaction involves a three-component coupling of a sesquiterpene (e.g., β-caryophyllene), an aldehyde, and a phloroglucinol derivative, which proceeds via an in-situ generated ortho-quinone methide intermediate.

Biomimetic Synthetic Pathway

The proposed biomimetic synthesis of this compound and its analogs follows a convergent pathway, culminating in a hetero-Diels-Alder reaction. The overall transformation can be visualized as follows:

Caption: Biomimetic synthesis via ortho-quinone methide.

Experimental Protocols

The following protocols are adapted from established biomimetic syntheses of Guajadial and its analogs.[3][4] Note that a specific protocol for this compound has not been detailed in the literature; therefore, this represents a generalized procedure that may require optimization.

Protocol 1: General Procedure for the Biomimetic Synthesis of Guajadial Analogs

Materials:

-

β-Caryophyllene

-

Diformylphloroglucinol

-

Substituted Benzaldehyde (selection of this reagent will determine the specific analog)

-

Deionized Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add β-caryophyllene (1.0 eq), diformylphloroglucinol (1.2 eq), and the desired substituted benzaldehyde (1.2 eq) to deionized water.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired Guajadial analog.

Note: The ratio of diastereomers and the overall yield will be dependent on the specific aldehyde and reaction conditions used.

Quantitative Data: Biological Activity of this compound and Analogs

The following table summarizes the reported in vitro cytotoxic activity (IC50 values) of this compound and several of its analogs against a panel of human cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MCF-7 | Breast | No effect | [1] |

| Guajadial D | MCF-7 | Breast | No effect | [1] |

| Guajadial E | A549 | Lung | 6.30 (µg/mL) | [1] |

| MCF-7 | Breast | 7.78 (µg/mL) | [1] | |

| HL-60 | Leukemia | 7.77 (µg/mL) | [1] | |

| SMMC-7721 | Liver | 5.59 (µg/mL) | [1] | |

| Guajavadial A | HL-60 | Leukemia | 2.28 | [1] |

| A-549 | Lung | 3.38 | [1] | |

| SMMC-7721 | Liver | 3.54 | [1] | |

| MCF-7 | Breast | 2.89 | [1] | |

| SW480 | Colon | 3.12 | [1] | |

| Guajavadial B | HL-60 | Leukemia | 2.58 | [1] |

| A-549 | Lung | 3.15 | [1] | |

| SMMC-7721 | Liver | 2.98 | [1] | |

| MCF-7 | Breast | 3.01 | [1] | |

| SW480 | Colon | 2.76 | [1] | |

| Guajavadial C | HL-60 | Leukemia | 3.11 | [1] |

| A-549 | Lung | 2.94 | [1] | |

| SMMC-7721 | Liver | 3.27 | [1] | |

| MCF-7 | Breast | 3.35 | [1] | |

| SW480 | Colon | 3.05 | [1] | |

| Guajadial (fraction) | MCF-7 | Breast | TGI = 5.59 (µg/mL) | [5] |

| MCF-7 BUS | Breast (Tamoxifen-resistant) | TGI = 2.27 (µg/mL) | [5] |

TGI = Total Growth Inhibition

Experimental Workflow

The overall workflow for the synthesis and evaluation of Guajadial analogs is depicted below, from the initial synthetic steps to biological testing.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay Using Guajadial C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial C, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potential as an anticancer agent.[1][2][3][4][5] This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines, including but not limited to lung, breast, and colon cancer.[1][6][7] The mechanism of action for Guajadial compounds involves multiple pathways, including the inhibition of signaling pathways such as PI3K/Akt and Ras/MAPK, and exhibiting anti-estrogenic activities.[2][3][6]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for quantifying cell viability and proliferation, making it a valuable tool in drug discovery and toxicology research.[8] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation

The cytotoxic activity of this compound against various human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 4.42 | [6] |

| Huh7 | Liver Carcinoma | 2.93 | [6] |

| A549 | Lung Carcinoma | 33.6 | [6] |

| CCRF-CEM | Leukemia | 42.8 | [6] |

| DU145 | Prostate Carcinoma | 55.4 | [6] |

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol is adapted for the evaluation of this compound cytotoxicity in adherent cell cultures.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Human cancer cell line of interest (e.g., A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in serum-free culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of incubation, carefully aspirate the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.